N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16708885
InChI: InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3
SMILES:
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

CAS No.:

Cat. No.: VC16708885

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine -

Specification

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name 2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine
Standard InChI InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3
Standard InChI Key YRQLVGKJFWKWHG-UHFFFAOYSA-N
Canonical SMILES CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s core structure consists of a cyclohex-2-en-1-imine ring, with substituents at the 2-, 5-, and N-positions. The benzyloxy group (-OCH₂C₆H₅) at the N-position introduces steric bulk and aromatic π-electron density, while the 2-methyl and 5-isopropenyl groups contribute to its hydrophobic character. The imine (C=N) group forms a conjugated system with the cyclohexene double bond, enabling delocalization of electrons and influencing its reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁NO
Molecular Weight255.35 g/mol
CAS Number1111597-77-3
PubChem CID53397849
IUPAC Name2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine
SMILESCC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Stretching vibrations for the imine (C=N) bond appear near 1640–1690 cm⁻¹, while the benzyloxy C-O-C asymmetric stretch is observed at ~1250 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The imine proton (CH=N) resonates as a singlet at δ 8.2–8.5 ppm. The isopropenyl methyl groups show doublets near δ 1.6–1.8 ppm, and aromatic protons from the benzyloxy group appear at δ 7.2–7.4 ppm.

    • ¹³C NMR: The imine carbon (C=N) is detected at δ 150–160 ppm, while the cyclohexene carbons appear between δ 120–140 ppm .

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 255.35 confirms the molecular weight, with fragmentation patterns indicating loss of the benzyloxy group (-91 Da) and isopropenyl moiety (-41 Da) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Cyclohexenone Formation: 2-Methylcyclohex-2-enone is functionalized via aldol condensation with acetone to introduce the isopropenyl group at position 5.

  • Imine Formation: The ketone group is converted to an imine by reacting with benzylhydroxylamine (PhCH₂ONH₂) in ethanol under reflux. Lewis acids like ZnCl₂ or AlCl₃ catalyze the reaction, achieving yields of 65–75% .

Table 2: Standard Reaction Conditions

ParameterCondition
SolventEthanol, Dichloromethane
TemperatureReflux (78°C for ethanol)
CatalystZnCl₂ (10 mol%)
Reaction Time6–8 hours
Yield68% (optimized)

Industrial-Scale Challenges

Scaling up the synthesis requires addressing:

  • Purification Difficulties: The compound’s non-polar nature necessitates column chromatography or recrystallization from hexane/ethyl acetate mixtures, increasing production costs.

  • Moisture Sensitivity: The imine group hydrolyzes readily in aqueous environments, demanding anhydrous conditions .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Behavior

The imine group acts as:

  • A Nucleophile: Attacking electrophiles (e.g., alkyl halides) at the nitrogen lone pair to form N-alkylated derivatives.

  • An Electrophile: Undergoing addition reactions with Grignard reagents or enolates at the C=N bond to generate secondary amines .

Key Reactions

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the imine to a secondary amine and saturates the cyclohexene ring, yielding a cyclohexane derivative.

  • Cycloadditions: The conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

  • Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) epoxidizes the isopropenyl double bond, introducing an epoxide group.

Applications in Pharmaceutical and Material Science

Polymer and Catalyst Design

  • Coordination Chemistry: The imine nitrogen chelates metal ions (e.g., Cu²⁺, Pd⁰), forming complexes used in cross-coupling reactions (Suzuki-Miyaura, yield: 85–92%) .

  • Photoresponsive Materials: Incorporation into azobenzene-derived polymers enables light-triggered conformational changes for smart coatings.

Hazard TypeCategoryPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2AUse safety goggles
Respiratory ToxicityCategory 3Use fume hoods

Comparative Analysis with Related Imines

Reactivity Trends

  • Electron-Withdrawing Groups: Nitro-substituted analogs exhibit reduced nucleophilicity at the imine nitrogen (k₂ for alkylation: 0.05 M⁻¹s⁻¹ vs. 0.12 M⁻¹s⁻¹ for the parent compound) .

  • Steric Effects: Bulkier N-substituents (e.g., tert-butyl) hinder Diels-Alder reactions, lowering dienophile affinity by 40%.

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